(1S,2S)-2-アミノシクロペンタンカルボン酸

説明

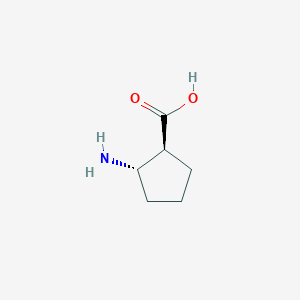

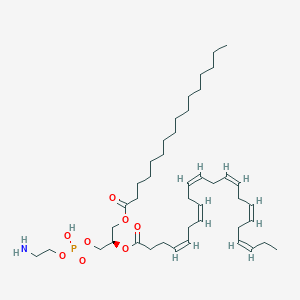

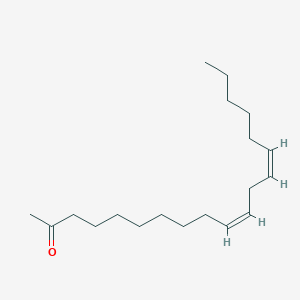

(1S,2S)-2-Aminocyclopentanecarboxylic acid, also known as (S)-2-Aminocyclopentanecarboxylic acid, is an important organic compound used in a variety of scientific and industrial applications. It is a cyclic α-amino acid, which is a type of amino acid with a cyclic structure, and it is an important building block for many biologically active compounds. It is also a key intermediate in the synthesis of a variety of pharmaceuticals and other compounds.

科学的研究の応用

β-アミノ酸含有ミニタンパク質の設計

“(1S,2S)-2-アミノシクロペンタンカルボン酸”は、β-アミノ酸含有ミニタンパク質の計算設計に使用されてきた . このミニタンパク質は、aabaaab配列パターンに基づく構造を含む3つのヘリックスから構築されている . ミニタンパク質は、疎水性表面の相互作用によって安定化された二量体を形成する .

構造研究

“(1S,2S)-2-アミノシクロペンタンカルボン酸”を含むβ-アミノ酸含有ペプチドの分野は、急速に発展してきた . 取得された知識は、幅広い多様な構造研究と数多くの用途に関係する .

生物活性

“(1S,2S)-2-アミノシクロペンタンカルボン酸”を含むβ-アミノ酸含有ペプチドは、さまざまな生物活性を示すことが判明している . これらには、抗菌作用、抗血管新生作用、タンパク質-タンパク質相互作用の阻害、Gタンパク質共役受容体の作動/拮抗作用などがある .

プラスミド調製

“(1S,2S)-2-アミノシクロペンタンカルボン酸”は、プラスミド調製に使用できる . プラスミドDNAは、遺伝子のクローニング、転移、操作能力のために、科学研究において重要な役割を果たしている .

スクリーニングライブラリ

“(1S,2S)-2-アミノシクロペンタンカルボン酸”を使用する可能性のあるミニプレップキットは、大型DNAライブラリからプラスミドDNAを迅速に分離するのに理想的である . 研究者は、スクリーニングに必要なDNAを取得し、関心の対象となる特定のクローンを特定できる .

シーケンス

ミニプレップキットは、サンガーシーケンスまたは次世代シーケンス用のテンプレートDNAを提供する . 研究者は、シーケンスアプリケーションに必要な十分な高品質のDNAを取得できるため、遺伝子配列、遺伝的変異、または突然変異の分析が可能になる .

PCR増幅

ミニプレップキットは、PCR増幅に必要なテンプレートDNAを生成するために貴重である . これは、遺伝子発現解析、ジェノタイピング、分子診断などの用途に不可欠である .

トランスフェクション研究

ミディプレップキットにより、研究者は哺乳類細胞の効率的なトランスフェクションに必要な量のプラスミドDNAを取得できる . これは、遺伝子機能、タンパク質発現、その他の細胞過程を研究するために不可欠である .

作用機序

Target of Action

Similar compounds such as 1-aminocyclopropanecarboxylic acids (accs) have been known to exhibit high physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics .

Mode of Action

It’s worth noting that accs, which are structurally similar, have been used as conformationally confined analogs of physiologically active natural amino acids . This suggests that (1S,2S)-2-Aminocyclopentanecarboxylic acid might interact with its targets in a similar manner, potentially leading to changes in the physiological state of the organism.

Biochemical Pathways

ACCs are known to play important roles in plant metabolism , suggesting that (1S,2S)-2-Aminocyclopentanecarboxylic acid might have similar effects.

Pharmacokinetics

The peptidyl prodrug (1s,2s,5r,6s)-2-[(2’s)-(2-amino)propionyl]aminobicyclo[310]hexen-2,6-dicarboxylic acid, also known as LY544344, was discovered to improve the oral bioavailability of the parent drug . This suggests that similar compounds might have favorable ADME properties.

Result of Action

The interaction of (1s,2s)-2-amino-1-(4-nitrophenyl)-1,3-propanediol with a series of symmetrical ketones has been studied, resulting in the formation of isomeric oxazolidines . This suggests that (1S,2S)-2-Aminocyclopentanecarboxylic acid might have similar reactivity and could lead to the formation of specific products upon interaction with its targets.

特性

IUPAC Name |

(1S,2S)-2-aminocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYOAMOZLZXDER-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451143 | |

| Record name | (1S,2S)-2-AMINOCYCLOPENTANECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64191-13-5 | |

| Record name | Transpentacin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064191135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2S)-2-AMINOCYCLOPENTANECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRANSPENTACIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3QGG29GOX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does acpc enhance PNA binding affinity to DNA and RNA?

A: acpc, when incorporated into PNA backbones, imposes conformational constraints that preorganize the PNA structure for optimal Watson-Crick base pairing with complementary DNA and RNA strands. [, ] This preorganization enhances binding affinity compared to less constrained PNA analogues. []

Q2: Does acpc affect the base pairing specificity of PNAs?

A: acpc-containing PNAs (acpcPNAs) retain the sequence specificity of natural nucleic acid interactions, meaning they bind selectively to complementary sequences. [] Notably, acpcPNA binding affinity to DNA is generally higher than to RNA, unlike some other PNA systems. []

Q3: Are there any challenges associated with incorporating guanine into acpcPNAs?

A: Yes, guanine-rich acpcPNAs can be difficult to synthesize and are prone to forming secondary structures. [] Additionally, guanine can quench fluorescence, posing challenges for certain applications. []

Q4: Can these guanine-related issues be addressed while maintaining acpcPNA function?

A: Research suggests hypoxanthine, an unnatural base, can substitute for guanine in acpcPNAs. [] Interestingly, hypoxanthine in acpcPNA demonstrates specific pairing with cytosine in DNA, effectively mimicking guanine's behavior. [] This finding offers a potential solution to the challenges associated with guanine in acpcPNAs.

Q5: What is the impact of acpc stereochemistry on PNA properties?

A: Studies comparing acpcPNA with a (2'R,4'R)-prolyl-(1S,2S)-2-aminocyclopentanecarboxylic acid backbone to its (2'R,4'S)-prolyl-(1S,2S)-2-aminocyclopentanecarboxylic acid counterpart revealed intriguing differences. The latter exhibited self-pairing capabilities, unlike the former, highlighting the significant impact of stereochemistry on PNA behavior. [, , ]

Q6: How stable are acpcPNAs under different conditions?

A: While acpcPNAs generally demonstrate good stability, certain synthetic steps, particularly those involving acidic conditions during nucleobase deprotection and cleavage from solid support, can lead to degradation. [] This susceptibility necessitates careful optimization of reaction conditions to minimize degradation and improve yield. []

Q7: What structural modifications to acpc have been explored and what are their effects?

A: One notable modification involved replacing a methylene group in the cyclopentane ring of acpc with an oxygen atom, creating an oxetane-containing analogue. [] While this modification aimed to improve solubility and reduce non-specific binding, it unexpectedly led to increased susceptibility to degradation under both acidic and basic conditions. [] This highlights the delicate balance between structural modification and maintaining desired properties in PNA design.

Q8: Beyond nucleic acid targeting, what other applications are being explored for acpc?

A: acpc has shown promise in the development of self-assembling nanomaterials. [, ] Its incorporation into α,β-peptide foldamers promotes helix formation and facilitates the construction of well-defined nanofibrils. [, ] This self-assembly property opens avenues for applications in nanotechnology and materials science.

Q9: What analytical techniques are commonly employed to characterize acpc and acpc-containing molecules?

A9: A range of techniques is used to characterize acpc and acpc-containing molecules, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: For structural elucidation and studying molecular interactions. [, , ]

- Circular Dichroism (CD) spectroscopy: To investigate the secondary structure of peptides and their conformational changes. [, ]

- Mass spectrometry (MALDI-TOF and others): To determine molecular weight and analyze fragmentation patterns. [, , ]

- High-Performance Liquid Chromatography (HPLC): For purification and separation of acpc-containing compounds. []

- Microscopy (AFM and TEM): To visualize the morphology and dimensions of self-assembled nanostructures. [, ]

- Melting Temperature (Tm) analysis: To assess the stability of PNA-DNA and PNA-RNA duplexes. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(12Z,25Z)-5,16,21,32,36-Pentabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione](/img/structure/B1243435.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1243436.png)

![3-[(E)-1-(4-bromophenyl)ethylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1243440.png)

![(1R,2R,4aS,8aS)-2-[(2R)-2-hydroxybutyl]-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B1243442.png)

![1-benzyl-2-methyl-3-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}-1H-indole](/img/structure/B1243443.png)

![6-bromo-3-[(2R,5S)-5-(6-bromo-1H-indol-3-yl)-1,4-dimethylpiperazin-2-yl]-1H-indole](/img/structure/B1243449.png)